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1,3,5-Triazine, 2-aziridino-4,6-diamino-

Cat. No.: B3065895
CAS No.: 64381-89-1
M. Wt: 152.16 g/mol
InChI Key: OAGJLNAHDCKBMO-UHFFFAOYSA-N
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Description

Significance of the 1,3,5-Triazine (B166579) Ring System in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms, with the molecular formula C₃H₃N₃. wikipedia.orgwikipedia.org This structural motif is a cornerstone in various areas of chemical research due to its planar, benzene-like structure and the versatile reactivity imparted by the three nitrogen atoms. wikipedia.org The ease of synthesis and the high reactivity of its derivatives, particularly from precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), make the triazine ring a valuable scaffold in synthetic chemistry. wikipedia.orgchim.it

In medicinal chemistry, the 1,3,5-triazine ring is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties. nih.govresearchgate.net The ability to systematically modify the substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of a compound's structure-activity relationship (SAR), making it a privileged scaffold in drug discovery. nih.gov For instance, various 2,4,6-substituted 1,3,5-triazines have been investigated as potent cytotoxic agents against different cancer cell lines. researchgate.netnih.gov

Beyond medicine, 1,3,5-triazine derivatives are significant in materials science. Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a well-known triazine, is a key precursor to commercial resins. wikipedia.org The ability of the triazine ring to participate in multiple intermolecular interactions, such as hydrogen bonding, makes it an exceptional building block in supramolecular chemistry for creating complex, self-assembling systems. chim.it Furthermore, chlorine-substituted triazines are fundamental components of reactive dyes used in the textile industry and are the basis for many widely used herbicides. wikipedia.org

Application Area Significance of 1,3,5-Triazine Core Example Derivative
Medicinal Chemistry Serves as a versatile scaffold for drugs with a wide range of biological activities. nih.govresearchgate.netAtrazine (Herbicide)
Materials Science Acts as a precursor for polymers and resins. wikipedia.orgMelamine
Supramolecular Chemistry Facilitates self-assembly through hydrogen bonding. chim.itCyanuric Acid
Dye Industry Forms the basis for reactive dyes that covalently bond to fibers. wikipedia.orgReactive Dyes

Fundamental Principles and Reactivity of Aziridine (B145994) Moieties in Organic Synthesis

Aziridines are three-membered heterocyclic organic compounds containing one nitrogen atom and two carbon atoms. wikipedia.org Their defining characteristic is the significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This inherent strain is the primary driver for their high reactivity, making them valuable and versatile building blocks in organic synthesis. researchgate.netnih.govrsc.org

The most prominent reaction of aziridines is nucleophilic ring-opening. wikipedia.org Due to the ring strain, the carbon atoms of the aziridine ring are susceptible to attack by a wide range of nucleophiles, leading to the formation of various functionalized acyclic nitrogen-containing compounds. mdpi.com The reactivity of the aziridine ring is heavily influenced by the substituent on the nitrogen atom. A distinction is often made between:

Activated aziridines: These bear electron-withdrawing groups (e.g., acyl, sulfonyl) on the nitrogen atom. This activation enhances the electrophilicity of the ring carbons, making them highly reactive towards even weak nucleophiles. mdpi.com

Nonactivated aziridines: These have electron-donating groups (e.g., alkyl, H) on the nitrogen. They are generally less reactive and often require activation by an electrophile, such as a proton or a Lewis acid, to form a more reactive aziridinium (B1262131) ion prior to nucleophilic attack. mdpi.com

Aziridines serve as versatile intermediates for synthesizing a wide array of more complex nitrogen-containing molecules, often with high regio- and stereoselectivity. researchgate.net Besides ring-opening reactions, aziridines can undergo other transformations such as ring expansions and 1,3-dipole formation, further highlighting their synthetic utility. wikipedia.org The unique reactivity imparted by the strained ring makes aziridine-containing natural products highly cytotoxic, a property that has been harnessed in the development of chemotherapeutic agents like Mitomycin C. wikipedia.orgnih.gov

Reaction Type Description Driving Force
Nucleophilic Ring-Opening Attack of a nucleophile on a ring carbon, leading to cleavage of a C-N bond. wikipedia.orgHigh ring strain. nih.gov
1,3-Dipole Formation Thermal or photochemical ring-opening to form azomethine ylides, which can be trapped in cycloaddition reactions. wikipedia.orgRing strain and electronic effects of substituents.
Ring Expansion Reactions that lead to the formation of larger heterocyclic rings (e.g., azetidines, piperazines). rsc.orgRearrangement following ring-opening.

Conceptual Integration of Aziridine and Diaminotriazine Architectures as a Research Area

The conceptual integration of the reactive aziridine functionality with the biologically active diaminotriazine scaffold represents a strategic approach in medicinal chemistry, particularly in the design of anticancer agents. This combination brings together the DNA-alkylating potential of the aziridine ring with the structural framework of a diaminotriazine, which can be tailored to interact with specific biological targets.

The rationale behind this molecular architecture is based on the established roles of both moieties in oncology. Aziridine-containing compounds can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules like DNA. This action can disrupt DNA replication and transcription, ultimately leading to cell death. The diaminotriazine core, on the other hand, is a known pharmacophore found in various therapeutic agents, including dihydrofolate reductase (DHFR) inhibitors used in cancer therapy. researchgate.net

Research in this area focuses on the synthesis of molecules where one or more aziridinyl groups are attached to a diaminotriazine core. researchgate.net The synthetic challenge lies in the sequential and controlled substitution of precursors like cyanuric chloride with both amino groups and the aziridine moiety. The resulting 2-aziridino-4,6-diamino-1,3,5-triazine derivatives are then evaluated for their biological activity. Studies have shown that such compounds can exhibit potent cytotoxic activity against various cancer cell lines. researchgate.netbgu.ac.il The diaminotriazine portion of the molecule can influence properties such as solubility, cell permeability, and specific interactions with target enzymes, while the aziridine group provides the reactive functionality for covalent modification of biological targets. This integrated approach allows for the development of targeted covalent inhibitors and other novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N6 B3065895 1,3,5-Triazine, 2-aziridino-4,6-diamino- CAS No. 64381-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aziridin-1-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6/c6-3-8-4(7)10-5(9-3)11-1-2-11/h1-2H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGJLNAHDCKBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214592
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64381-89-1
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2-aziridino-4,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,5 Triazine, 2 Aziridino 4,6 Diamino and Analogues

General Synthetic Routes to Substituted 1,3,5-Triazines

The construction of the 1,3,5-triazine (B166579) core can be achieved through several reliable synthetic pathways. These methods offer access to a wide variety of substituted triazines, including the diamino-substituted scaffolds that are precursors to the target compound.

Utilization of Cyanuric Chloride as a Versatile Synthetic Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a highly versatile and widely used precursor in the synthesis of substituted 1,3,5-triazines. mdpi.comnih.gov The three chlorine atoms on the triazine ring exhibit different reactivities towards nucleophilic substitution, which can be controlled by temperature. mdpi.com This differential reactivity allows for the sequential and selective introduction of various substituents.

The first chlorine atom is the most reactive and can be substituted at low temperatures, typically around 0°C. The second chlorine atom is less reactive and generally requires room temperature for substitution, while the displacement of the third chlorine atom necessitates higher temperatures. mdpi.com This stepwise substitution is a powerful tool for the synthesis of unsymmetrically substituted 1,3,5-triazines.

For the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine, a key intermediate for 1,3,5-triazine, 2-aziridino-4,6-diamino-, cyanuric chloride is reacted with two equivalents of ammonia (B1221849) or an appropriate amine at controlled temperatures. This disubstituted product can then be further functionalized at the remaining chlorine position. The synthesis of a range of symmetric 2-chloro-4,6-diamino-1,3,5-triazines has been achieved in reasonable yields (44-98%) by reacting cyanuric chloride with the corresponding amines at ambient temperature. nih.gov

The following table summarizes the stepwise nucleophilic substitution on cyanuric chloride:

StepReactivityTypical Reaction TemperatureProduct
1st SubstitutionHigh0°CMonosubstituted-dichloro-1,3,5-triazine
2nd SubstitutionMediumRoom TemperatureDisubstituted-monochloro-1,3,5-triazine
3rd SubstitutionLowElevated TemperatureTrisubstituted-1,3,5-triazine

Cycloaddition Reactions in 1,3,5-Triazine Synthesis

Cycloaddition reactions provide an alternative and powerful approach to the synthesis of the 1,3,5-triazine ring. These methods often involve the [3+3] or [4+2] cycloaddition of nitrogen-containing synthons. One notable method for the synthesis of 2,4-diamino-1,3,5-triazines is the reaction of dicyandiamide (B1669379) with nitriles. chim.it This approach has been shown to be effective under microwave irradiation, which significantly reduces reaction times compared to conventional heating. chim.it This method is considered a green chemistry procedure due to the reduction in solvent use and shorter reaction times. chim.it

Another important class of cycloaddition reactions for forming heterocyclic systems is the inverse-electron-demand Diels-Alder (IEDDA) reaction. frontiersin.org Electron-deficient 1,3,5-triazines can act as azadienes in these reactions, reacting with electron-rich dienophiles to form new heterocyclic rings after a retro-Diels-Alder step. organic-chemistry.org While often used to synthesize other heterocycles starting from a triazine, the principles of cycloaddition are also fundamental to the initial formation of the triazine ring from smaller components. For example, the reaction of 1,2,3,5-tetrazines with amidines proceeds via a cycloaddition-elimination sequence to afford 1,3,5-triazines in excellent yields under mild conditions. guidechem.com

Base-Mediated Approaches for Unsymmetrical 1,3,5-Triazin-2-amines

The synthesis of unsymmetrical 1,3,5-triazines can be challenging. However, base-mediated, three-component reactions have been developed to address this. A simple and efficient method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves the reaction of imidates, guanidines, and amides or aldehydes. spbu.ru This reaction is typically mediated by a base such as cesium carbonate and proceeds without the need for a metal catalyst. spbu.ru This approach allows for the direct synthesis of unsymmetrical derivatives, which can be difficult to separate from symmetrical byproducts in other methods. spbu.ru The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of diverse 1,3,5-triazin-2-amines. spbu.ru

Copper-Catalyzed Reactions for Diamino-1,3,5-Triazines

Transition metal catalysis, particularly with copper, has emerged as a valuable tool for the synthesis of substituted 1,3,5-triazines. An efficient copper-catalyzed reaction of 1,1-dibromoalkenes with biguanides provides access to substituted 2,4-diamino-1,3,5-triazines under mild conditions and in good yields. nih.gov This method is tolerant of various functional groups on the alkene, including nitriles, ethers, and halogens. nih.gov The use of an inexpensive and readily available copper catalyst makes this an attractive alternative to traditional methods. nih.gov Optimization of this reaction has identified copper(I) iodide (CuI) with 2,2'-bipyridine (B1663995) as a ligand and potassium phosphate (B84403) as a base to be effective. nih.gov

Specific Strategies for Aziridine (B145994) Introduction onto the 1,3,5-Triazine Scaffold

The introduction of an aziridine ring onto the 1,3,5-triazine scaffold is a key step in the synthesis of the target compound. Aziridinyl-triazines are a class of compounds that have been investigated for their biological activity. spbu.ru The most common method for introducing an aziridine ring is through the nucleophilic substitution of a chloro-substituted triazine with aziridine.

For the synthesis of 1,3,5-triazine, 2-aziridino-4,6-diamino-, the logical precursor is 2-chloro-4,6-diamino-1,3,5-triazine. The reaction would involve the nucleophilic attack of the nitrogen atom of aziridine on the carbon atom of the triazine ring bearing the chlorine atom, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with Epichlorohydrin (B41342)

A search of the scientific literature did not yield specific information on the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin for the synthesis of 1,3,5-triazine, 2-aziridino-4,6-diamino- or its analogues. This specific reaction appears to be a novel or less-documented approach for the introduction of an aziridine or a related three-membered ring onto the triazine scaffold. Epichlorohydrin is a bifunctional molecule that can react with amines to form various products, including those with a 3-chloro-2-hydroxypropyl group, which can subsequently cyclize to form an aziridine or an oxirane ring under basic conditions. However, without experimental data, the feasibility and outcome of this specific transformation remain speculative.

Exploration of Asymmetric Aziridination in Triazine-Containing Alkenes

The direct asymmetric aziridination of alkenes is a powerful method for creating chiral nitrogen-containing building blocks. researchgate.netresearcher.life This transformation, if applied to alkenes bearing a 1,3,5-triazine moiety, would offer a direct route to chiral aziridino-triazine derivatives. The field has seen significant advances, with various catalytic systems developed for unactivated and activated alkenes. nih.govlibretexts.org

Chiral catalysts based on rhodium and manganese have been particularly successful. For instance, chiral dirhodium(II) tetracarboxylate catalysts and planar chiral Rh(III) indenyl catalysts have been employed for the asymmetric aziridination of styrenes and unactivated terminal alkenes. researchgate.netnih.gov Similarly, chiral Mn-salen complexes have been used effectively, achieving high enantioselectivity, which can be further enhanced by additives like 4-phenylpyridine-N-oxide. libretexts.org The choice of the nitrene precursor is also critical, with reagents like N-nosyl- and N-tosyliminoiodinanes being common. illinois.edu For synthetic utility, easily removable N-protecting groups, such as the 2-(trimethylsilyl)ethanesulfonyl (SES) group, are preferred. libretexts.org

Despite these advances, the application of asymmetric aziridination directly to triazine-containing alkenes is not yet widely documented in scientific literature. Research has largely focused on more common substrates like styrenes or simple aliphatic alkenes. nih.gov The challenge lies in adapting existing catalytic systems to accommodate the electronic properties and potential coordinating nature of the triazine ring, which could interfere with the catalyst's activity. Future exploration in this area would be necessary to establish the feasibility and optimize conditions for this specific substrate class, potentially opening new pathways to novel, enantiomerically pure triazine compounds.

Nucleophilic Substitution Reactions with Aziridine Derivatives

A primary and well-established method for synthesizing aziridino-triazines is through the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases as each is replaced, a property that allows for the controlled, stepwise introduction of different nucleophiles by carefully managing reaction temperature. nih.gov

To synthesize 1,3,5-Triazine, 2-aziridino-4,6-diamino-, the process typically involves:

First and Second Substitution: Reaction of cyanuric chloride with ammonia or a primary/secondary amine at a low temperature (0-5 °C) to replace the first two chlorine atoms, forming a 2-chloro-4,6-diamino-1,3,5-triazine intermediate. nih.gov

Third Substitution: The final chlorine atom is then substituted by reacting the intermediate with aziridine (ethylenimine). This step usually requires a higher temperature and the presence of an acid acceptor, such as sodium hydroxide, to neutralize the liberated HCl. google.com

This method leverages the high reactivity of the aziridine nitrogen as a nucleophile to attack the electron-deficient carbon of the triazine ring. dntb.gov.ua The strain in the three-membered aziridine ring does not impede its ability to act as an effective nucleophile in this context. nih.gov The reaction is typically carried out in a two-phase system, with the triazine halide in an inert organic solvent like benzene (B151609) and the acid acceptor in an aqueous phase. google.com

Green Chemistry Principles in 1,3,5-Triazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of triazine derivatives to reduce environmental impact, shorten reaction times, and improve efficiency. chim.it Microwave and ultrasound assistance are two prominent techniques that have been successfully employed.

Microwave-Assisted Synthetic Protocols for Diaminotriazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and enhanced product purity. nih.gov For the synthesis of diaminotriazine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes. researchgate.netijpras.com

This technique is particularly effective for the final substitution step on the triazine core, which often requires harsh conditions under conventional heating. chim.it For example, the synthesis of various 2,4-diamino-1,3,5-triazine derivatives has been achieved by reacting dicyandiamide with nitriles in a solvent like DMSO under microwave irradiation for 10-15 minutes. chim.itresearchgate.net Similarly, the reaction of substituted biguanides with activated carboxylic acids under microwave heating provides an efficient, catalyst-free route to tri-substituted 1,3,5-triazines. mdpi.com

The table below summarizes findings from various studies on the microwave-assisted synthesis of diaminotriazine and related derivatives, highlighting the efficiency of this green methodology.

Starting MaterialsProduct TypeSolventPower/Temp.TimeYield (%)Reference
Dicyandiamide + Nitriles2,4-Diamino-6-substituted-1,3,5-triazinesDMSO-10-15 minHigh researchgate.net
Substituted Benzoic Acids + MetforminTri-substituted 1,3,5-triazinesDMF100 °C3 hExcellent mdpi.com
4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine + AminesN-substituted diaminotriazinesDMF50 W / 150 °C150 s54-87 mdpi.com
Biguanide derivatives + Esters6-Aryl-2,4-diamino-1,3,5-triazines-130 °C10 min16-86 ijpras.com
Intermediate + Amine1,2,4-Triazole derivatives---- nih.gov

This table is interactive and represents a summary of data from the cited literature.

Ultrasound-Assisted Synthesis in Aqueous Media

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method offers benefits such as increased reaction rates, improved yields, and the ability to conduct reactions under milder conditions, often in environmentally benign solvents like water or ethanol (B145695). nih.govresearchgate.net

For the synthesis of diaminotriazine derivatives, sonication has proven to be a viable green alternative to traditional methods. A study directly compared conventional heating, microwave, and ultrasound methods for synthesizing N-substituted diaminotriazines. mdpi.com The ultrasonic conditions at room temperature afforded an 84% yield in just 30-35 minutes, significantly outperforming the conventional reflux method which took 5-6 hours for a 69% yield. mdpi.com The use of aqueous media, when feasible, further enhances the green credentials of this approach by reducing reliance on volatile organic solvents. tandfonline.commdpi.com The efficiency of ultrasound arises from the formation, growth, and collapse of microbubbles, which generate localized high temperatures and pressures, thereby accelerating the chemical reaction. nih.gov

Control of Regioselectivity and Stereoselectivity in the Synthesis of Functionalized Triazines

The synthesis of functionalized triazines, especially unsymmetrical ones, requires precise control over the reaction's regioselectivity. The 1,3,5-triazine scaffold, derived from cyanuric chloride, is uniquely suited for this purpose. researchgate.net The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, which can be exploited by controlling the reaction temperature.

The general principle for regioselective substitution is as follows:

1st Substitution: The first chlorine is highly reactive and can be replaced by a nucleophile at temperatures around 0 °C.

2nd Substitution: The second chlorine is less reactive and requires a moderate temperature, typically between 20-50 °C, for substitution.

3rd Substitution: The final chlorine is the least reactive and often requires heating or reflux temperatures ( > 80 °C) to be replaced. nih.gov

This temperature-dependent reactivity allows for the sequential introduction of three different nucleophiles, leading to the synthesis of a wide array of specifically functionalized, non-symmetrical triazines. nih.gov

Stereoselectivity becomes a critical factor when chiral nucleophiles are introduced or when the substitution pattern creates a chiral center. For instance, reacting a chiral amine with a dichlorotriazine intermediate would result in diastereomeric products. The control of stereoselectivity in such cases depends on the specific reaction conditions and the nature of the chiral auxiliary. While the synthesis of functionalized triazines is well-developed, achieving high stereoselectivity often requires catalyst-controlled processes, drawing parallels to the principles of asymmetric synthesis discussed earlier. rsc.orgnih.gov

Advanced Purification and Isolation Techniques for Triazine Compounds

The synthesis of triazine derivatives often results in complex mixtures containing starting materials, intermediates, and by-products. uniba.sk Achieving high purity, which is essential for subsequent applications, necessitates effective purification and isolation techniques.

While traditional methods like crystallization and standard column chromatography are widely used, more advanced techniques are often required for challenging separations or to achieve very high purity (>98%). uniba.sk

Semi-Preparative High-Performance Liquid Chromatography (HPLC): This technique is highly effective for isolating desired triazine compounds from complex reaction mixtures. uniba.sk It offers superior separation compared to standard column chromatography and can be optimized for specific compounds. For example, a semi-preparative LC method was successfully developed to purify newly synthesized triazine derivatives, increasing the purity from 31.32% in the crude product to 98.24% in the isolated compound. uniba.sk

Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages over HPLC, including faster separations, reduced consumption of organic solvents, and improved resolution for chiral compounds. jocpr.com

Advanced Extraction Techniques: Before chromatographic purification, various extraction methods are employed for sample cleanup and preconcentration. These include solid-phase extraction (SPE), magnetic solid-phase extraction (MSPE), and liquid-phase microextraction. researchgate.netnih.gov The choice of sorbent material in SPE is crucial and can be tailored with triazine-based functional groups to enhance selectivity for capturing related analytes. nih.gov

Crystallization and Salt Formation: For enantiomeric triazine derivatives, separation can be achieved by forming diastereoisomeric salts with a chiral resolving agent, such as tartaric acid. google.com The resulting diastereomers can then be separated by crystallization, followed by a step to release the free base of the desired enantiomer. google.com

These advanced methods, often used in combination, are crucial for obtaining the high-purity triazine compounds required for detailed structural elucidation and further scientific investigation. uniba.sk

Mechanistic Investigations of Reactions Involving 1,3,5 Triazine, 2 Aziridino 4,6 Diamino

Reaction Pathways of the Aziridine (B145994) Ring under Controlled Conditions

The high ring strain of the aziridine group makes it susceptible to various ring-opening reactions. These reactions are fundamental to the compound's ability to act as a crosslinking agent or to be incorporated into larger molecular architectures.

Ring-Opening Reactions and Subsequent Functionalization

The aziridine ring in 1,3,5-Triazine (B166579), 2-aziridino-4,6-diamino- is a non-activated aziridine, meaning it is relatively inert toward most nucleophiles without prior activation. Activation is typically achieved by converting the ring nitrogen into a better leaving group, most commonly through protonation or alkylation, to form a reactive aziridinium (B1262131) ion intermediate. This intermediate is then highly susceptible to nucleophilic attack, leading to the cleavage of one of the carbon-nitrogen bonds.

The regioselectivity of the ring-opening reaction is influenced by the nature of the nucleophile and the reaction conditions. In acid-catalyzed reactions, the nucleophile generally attacks the more sterically hindered carbon atom. Conversely, when the reaction proceeds via an SN2-type mechanism, the nucleophile attacks the less substituted carbon atom. A variety of nucleophiles can be employed for the functionalization of the opened ring, introducing diverse chemical properties.

Nucleophile ClassSpecific ExampleResulting Functional GroupPotential Product Structure
HalidesHCl, HBrβ-halo-aminoethyl2-(2-haloethylamino)-4,6-diamino-1,3,5-triazine
ThiolsThiophenolβ-thio-aminoethyl2-(2-(phenylthio)ethylamino)-4,6-diamino-1,3,5-triazine
AminesAmmonia (B1221849), Primary/Secondary AminesEthylenediamine derivativeN-(4,6-diamino-1,3,5-triazin-2-yl)ethane-1,2-diamine derivative
CarboxylatesAcetateβ-amino-ester2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl acetate

Investigation of Polymerization Mechanisms Initiated by Aziridine Moieties

The aziridine moiety can initiate polymerization through a cationic ring-opening polymerization (CROP) mechanism. This process is typically initiated by electrophiles, such as Lewis acids or alkylating agents, which activate the aziridine ring. The polymerization of aziridines is known to be complex and often results in hyperbranched polymers due to the nucleophilicity of the nitrogen atoms within the growing polymer chain.

The mechanism proceeds via the following steps:

Initiation : An initiator (e.g., an acid) protonates the aziridine nitrogen, forming a reactive aziridinium cation.

Propagation : A monomer's nitrogen atom attacks the aziridinium ion of another monomer or a growing polymer chain, leading to ring-opening and chain growth. The secondary amine in the opened ring is more nucleophilic than the nitrogen in the aziridine ring of the monomer, leading to branching.

Branching : The secondary or tertiary amines in the polymer backbone can attack an activated aziridinium ion on another chain, leading to a highly branched, dendritic structure.

Termination : The reaction can be terminated by a nucleophile or through intramolecular cyclization.

Initiator TypeExamplePolymer StructureKey Characteristics
Protic Acidsp-Toluenesulfonic acidHyperbranched Polyamino-triazineProceeds like a step-growth polymerization; dimer is a dominant early species.
Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂)Highly Branched Polyamino-triazineLeads to polymers with high molecular weight and broad dispersity.

Reactivity Studies of Amino Groups on the 1,3,5-Triazine Ring

The two primary amino groups at the C4 and C6 positions of the triazine ring exhibit nucleophilic properties, allowing for a range of derivatization reactions that are largely independent of the aziridine ring's reactivity under specific conditions.

Nucleophilic Reactivity and Derivatization Potential of Primary Amines

The primary amines on the 1,3,5-triazine core can act as nucleophiles, participating in substitution reactions. However, direct nucleophilic aromatic substitution on the triazine ring by external nucleophiles is often challenging and can sometimes lead to ring decomposition. More commonly, the existing amino groups are derivatized. Their reactivity allows for the synthesis of a wide array of substituted triazines, which has been explored for applications in medicinal chemistry and materials science. The introduction of different functional groups via these amines can significantly alter the molecule's solubility, biological activity, and material properties.

Acylation and Alkylation Reactions of Amino-Substituted Triazines

The primary amino groups of 2-aziridino-4,6-diamino-1,3,5-triazine are readily susceptible to acylation and alkylation reactions. These reactions provide a straightforward method for introducing new functional groups onto the triazine core.

Acylation is typically performed using acylating agents like acyl chlorides or anhydrides. The reaction converts the primary amines into amides, which can alter the electronic properties of the triazine ring and provide sites for further functionalization. For example, reactions with ketones can lead to the formation of N-triazinyl amides or α-ketoamides under oxidative conditions.

Alkylation involves the reaction of the amino groups with alkyl halides or other alkylating agents. This process can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Such modifications are useful for tuning the molecule's steric and electronic properties.

Reaction TypeReagent ClassExample ReagentProduct Type
AcylationAcyl HalidesAcetyl chlorideN-(2-aziridinyl-4-amino-1,3,5-triazin-6-yl)acetamide
AcylationCarboxylic AnhydridesAcetic anhydrideN,N'-(2-aziridinyl-1,3,5-triazine-4,6-diyl)diacetamide
AlkylationAlkyl HalidesMethyl iodide2-aziridinyl-N4-methyl-1,3,5-triazine-4,6-diamine
AlkylationAlcohols (with catalyst)MethanolMono- or di-alkylated amino groups.

Degradation Mechanisms of Related 1,3,5-Triazine Derivatives

The 1,3,5-triazine ring itself, while aromatic, is an electron-deficient system and can be susceptible to nucleophilic attack, leading to ring-opening or transformation, which constitutes a degradation pathway. The reaction of unsubstituted 1,3,5-triazine with strong nucleophiles like amines can result in the cleavage of the ring to form amidines.

For substituted triazines, the stability of the ring is generally higher. However, under certain conditions, degradation can occur. Mechanistic studies on the reaction of related 1,2,3-triazines and 1,2,3,5-tetrazines with amidines have shown that the reaction proceeds through an initial nucleophilic attack of the amidine on an electron-deficient carbon of the azine ring. This is followed by a sequence of steps, including the elimination of dinitrogen (N₂) and subsequent cyclization, to form a new heterocyclic system like a pyrimidine (B1678525) or a different 1,3,5-triazine. This transformation highlights a potential pathway for the rearrangement and degradation of the triazine core under specific reactive conditions.

Photo-Fenton Process Investigations

The Photo-Fenton process, an advanced oxidation process (AOP), utilizes hydroxyl radicals (•OH) generated from the UV-light-assisted decomposition of hydrogen peroxide (H₂O₂) with iron ions as a catalyst to degrade organic pollutants. scirp.orgmdpi.com While direct studies on 1,3,5-Triazine, 2-aziridino-4,6-diamino- are not prevalent, research on structurally similar triazine compounds, such as 2-chloro-4,6-diamino-1,3,5-triazine, provides significant insights into the probable degradation mechanism.

Investigations into the degradation of 2-chloro-4,6-diamino-1,3,5-triazine reveal that the photo-Fenton process is significantly more rapid and effective than Fenton or UV/H₂O₂ processes alone. scirp.org The degradation mechanism is believed to initiate with a rapid attack by hydroxyl radicals on the substituent groups attached to the triazine ring. researchgate.net In the case of the chloro-analogue, this leads to the release of the chlorine atom as a chloride ion, forming 2-hydroxy-4,6-diamino-1,3,5-triazine as an intermediate. researchgate.net The amino groups are also susceptible to oxidation, leading to their partial conversion into nitrate (B79036) ions. scirp.org

However, the core 1,3,5-triazine ring demonstrates notable stability. conicet.gov.ar Studies have shown that during the photo-Fenton treatment of 2-chloro-4,6-diamino-1,3,5-triazine, no significant formation of carbon dioxide or ammonia was observed, indicating that the heterocyclic ring itself is not readily mineralized under these conditions. scirp.orgresearchgate.net This stability is a known characteristic of the s-triazine structure. conicet.gov.ar

By analogy, it is hypothesized that the photo-Fenton degradation of 1,3,5-Triazine, 2-aziridino-4,6-diamino- would proceed via a similar pathway. The primary targets for the highly reactive and non-selective hydroxyl radicals would be the exocyclic aziridino and amino groups. scirp.org This would likely lead to the opening of the strained aziridine ring and the conversion of the amino groups, resulting in the formation of various intermediates, while the central triazine ring would likely remain intact.

The efficiency of the degradation process is influenced by several experimental parameters, including the concentrations of the triazine compound, hydrogen peroxide, and ferrous ions. scirp.org Optimized conditions for the degradation of the chloro-analogue have achieved significant release of the substituent groups, as detailed in the table below.

ParameterConditionResultReference
Initial Triazine Concentration40 mg/L~90% Chloride Release ~30% Nitrate Formation scirp.orgresearchgate.net
H₂O₂ Concentration4000 mg/L
Fe²⁺ Concentration5 mg/L
pH3.0

Thermal Decomposition Studies of Triazine-Based Energetic Materials

1,3,5-Triazine derivatives featuring nitrogen-rich substituents, such as amino and aziridino groups, are a focus in the field of energetic materials due to their high nitrogen content and potential for high heats of formation. rsc.org The thermal decomposition behavior of these materials is a critical factor in determining their stability, safety, and performance. rsc.org While specific data for 1,3,5-Triazine, 2-aziridino-4,6-diamino- is limited, the thermal characteristics can be inferred from studies on related triazine-based energetic compounds.

The thermal decomposition of energetic triazines is typically studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.orgmdpi.com These analyses reveal key parameters such as the decomposition temperature (Tdec), which is a primary indicator of thermal stability. rsc.org For many triazine-based compounds, the decomposition process is a complex, multi-step event involving the breakdown of substituents and the eventual fragmentation of the triazine ring. acs.orguri.edu

The nature of the substituents on the triazine ring plays a crucial role in the thermal stability of the compound. uri.edu For instance, studies on azido-substituted triazines show that the initial step of decomposition is often the cleavage of the azide (B81097) group to release molecular nitrogen (N₂) and form a highly reactive nitrene intermediate. researchgate.net In compounds containing multiple types of energetic groups, a comparison of kinetic data can indicate which group is less stable; for example, in 2,4-diazido-6-trinitromethyl-1,3,5-triazine, the trinitromethyl group was found to be less thermally stable than the azide groups. researchgate.net The presence of amino groups can also influence the decomposition pathway. mdpi.com

The decomposition of the strained aziridinyl group, coupled with the two amino groups in 1,3,5-Triazine, 2-aziridino-4,6-diamino-, is expected to be a highly exothermic process, contributing significantly to its energetic character. The table below compares the decomposition temperatures of various nitrogen-rich triazine derivatives, highlighting the range of thermal stabilities observed in this class of compounds.

CompoundDecomposition Temp. (°C)Analysis MethodReference
Isomeric Perchlorate Salt of Triazolo-Triazine364DSC acs.org
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT)247DSC rsc.org
Bis-(4-amino 6-azido- acs.orgacs.orgresearchgate.nettriazine-2-yl)-diazene220Melting Point (dec.) uri.edu
Propellant with 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine195DSC mdpi.com
2,4,6-triazido-1,3,5-triazine170(Decomp. studied at) researchgate.net

Influence of Substituents on the Electronic and Steric Reactivity of the Triazine Ring

The chemical reactivity of the 1,3,5-triazine ring is profoundly influenced by the electronic and steric properties of its substituents. nih.govchim.it The parent 1,3,5-triazine is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution reactions. nih.gov The progressive substitution of atoms on the ring, such as the replacement of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a classic example of this reactivity. nih.gov

The introduction of electron-donating groups, such as the two amino (-NH₂) groups and the aziridino group in 1,3,5-Triazine, 2-aziridino-4,6-diamino-, has a significant electronic effect. These groups donate electron density into the π-system of the triazine ring. nih.gov This increase in electron density makes the ring less electrophilic and, consequently, deactivates it towards further nucleophilic substitution. nih.gov This effect is demonstrated by the increasingly harsh conditions (e.g., higher temperatures) required for successive substitutions on cyanuric chloride. The first substitution can often be performed at 0–5 °C, the second at room temperature, and the third may require heating or reflux. nih.gov Therefore, the fully substituted 1,3,5-Triazine, 2-aziridino-4,6-diamino- is expected to be much less reactive towards nucleophiles than its chlorinated precursors.

Steric factors also play a critical role. chim.it The size and spatial arrangement of the aziridino and amino substituents can hinder the approach of a potential reactant to the triazine ring or its substituent atoms. This steric hindrance can affect reaction rates and, in some cases, prevent a reaction from occurring altogether.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Structural Elucidation using 1H and 13C NMR

No specific ¹H and ¹³C NMR data for 1,3,5-Triazine (B166579), 2-aziridino-4,6-diamino- could be found in the reviewed literature. While NMR data is available for related compounds such as 2,4-diamino-6-diallylamino-1,3,5-triazine and 2,4-diamino-6-diethylamino-1,3,5-triazine, this information is not directly applicable for the structural elucidation of the target compound.

Variable Temperature NMR Experiments for Conformational Dynamics and Rotational Barriers about Amino–Triazine Bonds

General studies on other 2,4-diamino-1,3,5-triazine derivatives have utilized variable temperature NMR to investigate the rotational barriers around the amino-triazine bond. However, no specific studies or data pertaining to the conformational dynamics of 1,3,5-Triazine, 2-aziridino-4,6-diamino- were identified.

X-ray Diffraction (XRD) Analysis

Determination of Crystal Structures for Solid-State Architectures

No published crystal structure data for 1,3,5-Triazine, 2-aziridino-4,6-diamino- was found. While the crystal structures of related compounds like melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and various other triazine derivatives have been determined, this information does not allow for a description of the solid-state architecture of the specific compound of interest.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Without crystal structure data from X-ray diffraction, a detailed characterization of the intermolecular interactions and hydrogen bonding networks for 1,3,5-Triazine, 2-aziridino-4,6-diamino- cannot be provided.

Mass Spectrometry (MS)

No specific mass spectrometry data for 1,3,5-Triazine, 2-aziridino-4,6-diamino- was located in the searched databases. Mass spectra for related compounds such as 2-amino-1,3,5-triazine and 1,3,5-triazine-2,4,6-triamine (B14427507) are available but are not representative of the target molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula.

For 2-aziridino-4,6-diamino-1,3,5-triazine, with a chemical formula of C₅H₈N₆, the theoretical exact mass of the neutral molecule would be calculated. The HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an m/z value that corresponds precisely to the calculated theoretical mass of C₅H₉N₆⁺. Confirmation is achieved when the experimentally measured mass is within a very narrow tolerance (usually <5 ppm) of the calculated mass, which distinguishes it from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for 2-aziridino-4,6-diamino-1,3,5-triazine

Formula Species Theoretical Exact Mass (Da)
C₅H₈N₆ [M] 152.0810
C₅H₉N₆⁺ [M+H]⁺ 153.0888

Note: This table represents theoretical values. Experimental data for this specific compound is not available in the searched sources.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For 2-aziridino-4,6-diamino-1,3,5-triazine, key fragmentation pathways would likely involve the cleavage of the aziridine (B145994) ring, the loss of amino groups, and the fragmentation of the triazine core itself. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. For instance, the loss of the aziridinyl group (C₂H₄N) or the sequential loss of ammonia (B1221849) (NH₃) could be expected. Analyzing these specific mass losses helps to piece together the molecule's structure and confirm the connectivity of its functional groups. Without experimental data, a definitive fragmentation scheme cannot be constructed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a mixture, assessing the purity of a compound, and performing quantitative analysis. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. Different components travel at different rates, allowing for their separation.

To analyze 2-aziridino-4,6-diamino-1,3,5-triazine, a reversed-phase HPLC method would typically be employed, likely using a C18 column. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives to improve peak shape. The compound would elute at a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the compound is assessed by the presence of a single major peak, with the area of this peak being proportional to its concentration, which forms the basis for quantitative analysis. Specific HPLC methods and retention times for this compound are not documented in the available literature. nih.gov

Other Spectroscopic Techniques

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the spectrum.

For 2-aziridino-4,6-diamino-1,3,5-triazine, the FTIR spectrum would be expected to show distinct peaks corresponding to its structural features:

N-H Stretching: The amino groups (-NH₂) would typically exhibit strong to medium absorption bands in the region of 3100-3500 cm⁻¹.

C=N Stretching: The triazine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: Vibrations for C-N bonds of the amino and aziridine groups would appear in the 1000-1350 cm⁻¹ range.

N-H Bending: The amino groups would also have a characteristic bending (scissoring) vibration, typically around 1590-1650 cm⁻¹.

Table 2: Expected FTIR Absorption Regions for Key Functional Groups

Functional Group Bond Type Expected Absorption Range (cm⁻¹)
Amino N-H Stretch 3100 - 3500
Amino N-H Bend 1590 - 1650
Triazine Ring C=N Stretch 1400 - 1600
Aziridine/Amino C-N Stretch 1000 - 1350

Note: This table is based on general spectroscopic principles. Specific peak values for the target compound are not available.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores.

The 1,3,5-triazine ring is a known chromophore. The UV-Vis spectrum of 2-aziridino-4,6-diamino-1,3,5-triazine, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands in the UV region, characteristic of π → π* and n → π* electronic transitions associated with the aromatic triazine system and its amino substituents. Studies on other diamino-1,3,5-triazines show absorption bands typically in the 200-270 nm range. researchgate.net The exact λ_max values and molar absorptivity coefficients would be specific to this compound's unique electronic structure, but this data is not available in the searched literature. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its geometry, and the distribution of electrons. For derivatives of 1,3,5-triazine (B166579), DFT methods have been successfully used to calculate and predict their electronic structure and most preferable geometry. The geometry of the triazine ring itself is generally planar, and the substituents—two amino groups and one aziridino group in this case—will have specific spatial orientations relative to this ring. These calculations can reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a primary output of DFT calculations. For similar 2,4-diamino-1,3,5-triazine derivatives, X-ray analysis has been used to determine crystal structures, which can serve as a basis for or comparison with DFT-optimized geometries.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

For various 1,3,5-triazine derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO and the corresponding energy gap. These studies show that the nature and position of substituents on the triazine ring significantly influence the HOMO-LUMO gap. For instance, in related triazine systems, the HOMO is often localized on the electron-donating groups, while the LUMO is centered on the electron-accepting triazine ring. This charge transfer character upon excitation is a key feature that can be elucidated by analyzing the spatial distribution of the frontier orbitals.

Calculated Electronic Properties of a Generic Triazine Derivative (Illustrative)
ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

This table presents illustrative data for a generic triazine derivative as found in the literature to demonstrate the type of information obtained from DFT calculations. Specific values for 2-aziridino-4,6-diamino-1,3,5-triazine would require a dedicated computational study.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs of electrons and nucleophilic sites, while blue regions indicate positive potential, corresponding to atomic nuclei and electrophilic sites.

For triazine derivatives, MEP analysis can identify the reactive centers. The nitrogen atoms of the triazine ring and the oxygen or nitrogen atoms of substituent groups often show negative potential, making them susceptible to electrophilic attack. Conversely, hydrogen atoms of amino groups or other substituents may exhibit positive potential, indicating sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions and chemical reactivity.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and collective phenomena like self-assembly.

Exploration of Conformational Landscapes and Dynamic Behavior

MD simulations can explore the different conformations a molecule can adopt by rotating around its single bonds. For flexible molecules, this provides a comprehensive view of the accessible conformational space and the relative energies of different conformers. While the triazine ring is rigid, the amino and aziridino substituents can exhibit rotational and vibrational motions. MD simulations can track these movements and identify the most populated conformational states under specific conditions of temperature and pressure. Such studies have been applied to other heterocyclic compounds to understand their conformational preferences.

Simulation of Intermolecular Interactions and Self-Assembly Processes

MD simulations are particularly powerful for studying how molecules interact with each other and with their environment. For 2-aziridino-4,6-diamino-1,3,5-triazine, simulations could model its behavior in a solvent or in the solid state. These simulations can predict how molecules will pack in a crystal, driven by intermolecular forces such as hydrogen bonding and van der Waals interactions. The amino groups of the molecule are potential hydrogen bond donors, while the nitrogen atoms of the triazine ring are potential acceptors. The formation of hydrogen-bonded networks is a common feature in the self-assembly of triazine derivatives.

Reaction Pathway and Transition State Analysis

The reactivity of 2-aziridino-4,6-diamino-1,3,5-triazine is largely dictated by the strained aziridine (B145994) ring and the electron-rich triazine core. Computational studies on analogous systems can offer insights into the likely reaction pathways.

Investigation of Aziridine Ring-Opening Activation Barriers

The ring-opening of the aziridine moiety is a critical reaction pathway for this class of compounds. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in determining the activation barriers for this process. The mechanism can proceed through different pathways, often influenced by the surrounding chemical environment, such as pH.

Under acidic conditions, protonation of the aziridine nitrogen is expected to be the initial step. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Computational models of similar protonated aziridinyl-containing heterocyclic systems have shown that this significantly lowers the activation energy for ring-opening. The transition state for this process would involve the simultaneous bond-breaking of a C-N bond in the aziridine ring and bond-formation with an incoming nucleophile.

For instance, computational studies on other aziridinyl-triazines in the context of biological activity have implicitly modeled the reactivity of the aziridine ring, suggesting that its ability to alkylate nucleophiles is key to its function. While specific activation energy values for 2-aziridino-4,6-diamino-1,3,5-triazine are not published, analogous systems suggest that the barrier would be significantly lower in a protonated state compared to the neutral molecule.

Theoretical Studies of Degradation Mechanisms

Theoretical studies on the degradation of 2-aziridino-4,6-diamino-1,3,5-triazine are not specifically documented. However, insights can be gleaned from computational studies on the degradation of other triazine-based compounds, such as the well-studied herbicide atrazine.

The degradation of the triazine ring itself is a process that has been modeled computationally. These studies often explore pathways such as hydroxylation, dealkylation, and eventual ring cleavage. For 2-aziridino-4,6-diamino-1,3,5-triazine, a plausible initial degradation step would be the hydrolysis of the aziridine ring to form an amino-alcohol derivative. Subsequent degradation could involve the deamination of the amino groups on the triazine ring, followed by the hydrolytic cleavage of the triazine ring itself.

Computational modeling of these potential degradation pathways would involve calculating the thermodynamic and kinetic parameters for each step to identify the most favorable route. Such studies would typically involve solvent models to simulate an aqueous environment.

Adsorption Mechanism Studies

The adsorption of triazine derivatives on various surfaces is an area of significant research, particularly in the context of corrosion inhibition and environmental remediation. Computational modeling plays a crucial role in elucidating the underlying adsorption mechanisms at a molecular level.

Computational Modeling of Triazine Adsorption on Metal Surfaces

While no specific computational studies on the adsorption of 2-aziridino-4,6-diamino-1,3,5-triazine on metal surfaces were identified, extensive research exists on the adsorption of other substituted triazines, particularly on steel surfaces for corrosion inhibition. These studies provide a robust framework for understanding how the subject molecule might behave.

DFT calculations are commonly employed to model the interaction between the triazine molecule and a metal surface, often represented by a slab model (e.g., Fe(110) for steel). The calculations aim to determine the most stable adsorption geometry and the corresponding adsorption energy. For triazine derivatives, adsorption is typically driven by the interaction of the nitrogen atoms in the triazine ring and the amino substituents with the metal surface atoms. The lone pair electrons of the nitrogen atoms can coordinate with the vacant d-orbitals of the metal.

For 2-aziridino-4,6-diamino-1,3,5-triazine, it is hypothesized that the molecule would adsorb in a planar or near-planar orientation to maximize the interaction of the triazine ring and the exocyclic amino groups with the metal surface. The aziridine group may also play a role in the adsorption process, although its specific contribution would need to be elucidated through dedicated computational studies.

Table 1: Hypothetical Adsorption Parameters for 2-aziridino-4,6-diamino-1,3,5-triazine on a Metal Surface (Based on Analogs)

ParameterDescriptionHypothetical Value Range
Adsorption Energy (Eads)The energy released upon adsorption of the molecule on the surface.-1.5 to -2.5 eV
Adsorption Height (d)The vertical distance between the molecule and the metal surface.2.0 to 2.5 Å
Charge Transfer (Δq)The amount of charge transferred between the molecule and the surface.0.2 to 0.5 e-

This table is illustrative and based on data from computational studies of other amino- and heterocyclic-substituted triazines on iron surfaces. The actual values for 2-aziridino-4,6-diamino-1,3,5-triazine would require specific calculations.

Correlation of Electronic Properties with Adsorption Behavior

The adsorption behavior of a molecule is intrinsically linked to its electronic properties. Computational chemistry allows for the calculation of various quantum chemical descriptors that can be correlated with adsorption efficiency.

Key electronic properties that influence adsorption include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value suggests a greater tendency of the molecule to donate electrons to the vacant orbitals of the metal surface, leading to stronger adsorption.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption strength through back-donation.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be correlated with stronger adsorption.

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface.

Mulliken Charge Distribution: Analysis of the charge distribution on the atoms of the molecule can identify the active sites for adsorption. For 2-aziridino-4,6-diamino-1,3,5-triazine, the nitrogen atoms of the triazine ring and the amino groups are expected to have significant negative charges, making them favorable sites for interaction with a positively charged metal surface.

Table 2: Calculated Electronic Properties of a Generic Diamino-s-triazine (for Illustrative Purposes)

PropertyDescriptionRepresentative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
ΔEEnergy Gap (LUMO-HOMO)5.3 eV
μDipole Moment3.5 D

These values are representative for a simple diamino-s-triazine and are intended to illustrate the types of data generated in computational studies. The actual values for 2-aziridino-4,6-diamino-1,3,5-triazine would differ.

Functionalization and Derivatization Strategies of the 1,3,5 Triazine, 2 Aziridino 4,6 Diamino Scaffold

Strategic Modification of the Amino Groups on the Triazine Ring

The exocyclic amino groups at the C4 and C6 positions of the triazine ring are primary sites for derivatization, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical and biological properties.

The synthesis of triazines with substituted amino groups typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive and versatile starting material. nih.govnih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles based on the reaction temperature, a property that is exploited for the controlled, sequential introduction of substituents. nih.govfrontiersin.org

The general strategy involves a stepwise nucleophilic aromatic substitution:

First Substitution: The first chlorine atom is the most reactive and can be substituted by a primary or secondary amine at low temperatures, typically 0-5 °C. frontiersin.orgderpharmachemica.com

Second Substitution: The second chlorine atom is less reactive and requires a higher temperature, usually room temperature or slightly above, for substitution by another amine. frontiersin.orgmdpi.com

Third Substitution: The final chlorine atom is the least reactive, necessitating elevated temperatures (e.g., reflux) for its displacement. nih.gov

This temperature-controlled sequential substitution allows for the precise synthesis of unsymmetrically substituted diamino-triazines. nih.govresearchgate.net For instance, reacting cyanuric chloride first with aziridine (B145994), then with ammonia (B1221849), would be a plausible, albeit challenging, route to the parent 2-aziridino-4,6-diamino-1,3,5-triazine scaffold. Further reaction of the amino groups on a pre-formed 2,4-diamino-6-substituted-triazine can also be performed, though direct substitution on the chloro-triazine precursor is more common. Microwave-assisted synthesis has also been employed as a green chemistry approach to accelerate the reaction of dicyandiamide (B1669379) with nitriles to form 2,4-diamino-1,3,5-triazines, reducing solvent use and reaction times. rsc.org

A variety of substituted 2,4-diamino-1,3,5-triazines have been synthesized for potential applications as inhibitors in immune and inflammatory responses. ijpras.com

Table 1: Examples of Reagents and Conditions for Amino Group Substitution on a Triazine Core This table is interactive. You can sort and filter the data.

Precursor Reagent Temperature Product Type Reference
Cyanuric Chloride Phenylethylamine 0 °C Monosubstituted mdpi.com
2,4-Dichloro-6-(phenethylamino)-1,3,5-triazine Ammonia Water Room Temp Disubstituted (Diamino) mdpi.com
Cyanuric Chloride Various Amines 0-5 °C 2-Chloro-4,6-diamino-1,3,5-triazines nih.gov

The amino groups on the triazine ring can be converted into more complex functionalities, such as carbohydrazides and subsequently hydrazones. This is typically achieved by first introducing a group that can be converted to a hydrazino moiety. For example, a chloro-substituted triazine can be reacted with hydrazine (B178648) hydrate (B1144303) to yield a hydrazinyl-triazine intermediate. nih.gov

This hydrazinyl-triazine is a key building block that can then be condensed with various aldehydes or ketones to form a diverse library of hydrazone derivatives. nih.gov This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, in a suitable solvent like ethanol (B145695). mdpi.comajgreenchem.com The resulting hydrazone derivatives possess the C=N-NH linkage, which is a significant pharmacophore in many biologically active compounds.

A new series of 1,3,5-triazine (B166579) hydrazone derivatives was prepared by reacting 6-hydrazino-2,4-disubstituted-s-triazine with various p-substituted benzaldehydes, yielding compounds with significant antiproliferative activity against cancer cell lines. nih.gov

Table 2: Synthesis of Triazine Hydrazone Derivatives This table is interactive. You can sort and filter the data.

Intermediate Reagent Conditions Product Reference
2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine 4-Chlorobenzaldehyde Reflux in Ethanol 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov
2-Hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine 4-Fluorobenzaldehyde Reflux in Ethanol 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov

Controlled Reactions Involving the Aziridine Moiety for Further Complex Functionalization

The aziridine ring is a strained, three-membered heterocycle, making it susceptible to ring-opening reactions by a wide range of nucleophiles. dntb.gov.ua This reactivity provides a powerful tool for introducing complex functional groups onto the triazine scaffold. The ring-opening is typically regioselective, with the nucleophile attacking one of the two carbon atoms of the aziridine ring, leading to the formation of a vicinal diamine derivative. chemrxiv.orgfrontiersin.org

The regioselectivity of the attack can be influenced by steric and electronic factors of both the aziridine substrate and the attacking nucleophile, as well as the reaction conditions (e.g., acidic or basic medium). frontiersin.org Common nucleophiles used for aziridine ring-opening include:

Thiols: Thiophenols can open the aziridine ring to form C-glycosyl-aminoethyl sulfide (B99878) derivatives. nih.gov

Amines: Other amines can react to produce more complex polyamine structures.

Azides: Sodium azide (B81097) can be used to introduce an azide group, which is a versatile functional group that can be further converted, for example, into an amine or used in click chemistry. chemrxiv.org

Oxygen Nucleophiles: Pendant sulfamates and silanols have been shown to act as intramolecular nucleophiles, leading to the formation of heterocyclic products like oxathiazinanes or 1'-amino-tetrahydrofurans in a stereospecific manner. chemrxiv.orgnih.gov

These ring-opening reactions significantly expand the structural diversity achievable from the 2-aziridino-4,6-diamino-1,3,5-triazine scaffold, allowing for the introduction of new side chains and the construction of more elaborate molecular architectures.

Sequential Introduction of Diverse Substituents onto the 1,3,5-Triazine Core

The construction of highly functionalized and unsymmetrical triazine scaffolds, such as 2-aziridino-4,6-diamino-1,3,5-triazine, relies heavily on the principle of sequential substitution starting from cyanuric chloride. derpharmachemica.comnih.gov The decreasing reactivity of the C-Cl bonds after each substitution allows for a programmed synthesis.

The general hierarchy of reactivity for nucleophiles with cyanuric chloride is often S > O > N, although this can be influenced by the specific nucleophile and reaction conditions. nih.gov This chemoselectivity, combined with temperature control, enables the creation of trisubstituted triazines with three different functional groups. frontiersin.org

For example, to synthesize a complex triazine, one could follow a pathway such as:

Reacting cyanuric chloride with a primary amine at 0 °C. nih.gov

Increasing the temperature to room temperature and adding a second, different amine or an alcohol. nih.gov

Finally, refluxing the resulting disubstituted triazine with a third nucleophile to replace the last chlorine atom. nih.gov

This stepwise approach is fundamental to creating libraries of triazine derivatives where each substituent can be systematically varied to explore structure-activity relationships. nih.govnih.gov

Rational Design Principles for Novel Triazine-Based Molecular Scaffolds

The design of novel triazine-based molecules is often guided by the goal of targeting specific biological processes or creating materials with desired properties. derpharmachemica.comnih.gov In medicinal chemistry, the 1,3,5-triazine core serves as a rigid scaffold to which different pharmacophoric groups can be attached in a defined spatial orientation.

Key principles in the rational design of these compounds include:

Scaffold Hopping and Bioisosteric Replacement: The triazine ring can be used as a replacement for other heterocyclic or aromatic systems in known active compounds to improve properties like metabolic stability or binding affinity.

Structure-Activity Relationship (SAR) Studies: By synthesizing series of related compounds through the sequential substitution strategies described above, researchers can systematically probe the effect of different substituents on biological activity. mdpi.comnih.gov For example, new 1,3,5-triazine derivatives have been designed and synthesized to target human adenosine (B11128) receptors (hARs) or to act as anticancer agents by inhibiting kinases like PI3Kγ. derpharmachemica.comderpharmachemica.comnih.gov

Molecular Modeling and Docking: Computational tools are used to predict how a designed molecule will bind to its biological target (e.g., an enzyme active site or a receptor). derpharmachemica.comderpharmachemica.comnih.gov This allows for the in silico screening of potential structures before committing to their chemical synthesis, saving time and resources. The design process often involves identifying a target, docking various substituted triazines into the binding site, and then synthesizing the most promising candidates for biological evaluation. derpharmachemica.comderpharmachemica.com

Through these rational design principles, the 2-aziridino-4,6-diamino-1,3,5-triazine scaffold and its analogues can be strategically modified to generate novel compounds with tailored functions for a wide range of applications.

Applications in Materials Science and Polymer Chemistry

Utilization as a Crosslinking Agent in Polymeric Systems

The presence of the highly reactive aziridine (B145994) ring, alongside the amino groups, makes 2-aziridino-4,6-diamino-1,3,5-triazine a prime candidate for use as a crosslinking agent. Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network.

Investigation of Crosslinking Mechanisms with Natural and Synthetic Polymers

While specific studies on the crosslinking mechanisms of 2-aziridino-4,6-diamino-1,3,5-triazine are not extensively documented, the reactivity of the aziridine and amino functionalities suggests several potential pathways for crosslinking with both natural and synthetic polymers.

Natural Polymers: Natural polymers such as cellulose (B213188) and chitosan (B1678972) are rich in hydroxyl (-OH) and amino (-NH2) groups, respectively. The aziridine ring can undergo ring-opening reactions with these nucleophilic groups, particularly under acidic conditions, forming stable covalent bonds. For instance, the nitrogen atom of an amino group in chitosan can attack one of the carbon atoms of the aziridine ring, leading to the formation of a new carbon-nitrogen bond and effectively crosslinking the polymer chains. A similar reaction can occur with the hydroxyl groups of cellulose. Other triazine derivatives have been successfully used to crosslink chitosan; for example, 1,3,5-triazine-2,4,6-tribenzaldehyde crosslinks chitosan through the formation of imine bonds between the aldehyde groups of the triazine derivative and the amino groups of chitosan. nih.gov

Synthetic Polymers: In the case of synthetic polymers, the crosslinking mechanism is dependent on the functional groups present on the polymer backbone.

Carboxyl-containing polymers: Polymers such as poly(acrylic acid) (PAA) possess carboxylic acid (-COOH) groups. The aziridine ring can react with these acidic protons, initiating a ring-opening polymerization or forming a covalent bond, thus creating a crosslinked network. Triazine-based condensing agents have been utilized to facilitate the reaction between the carboxylic acid groups of PAA and various amines, demonstrating the utility of the triazine scaffold in such chemical modifications. researchgate.net

Epoxy resins: The amino groups on the triazine ring can act as curing agents for epoxy resins, opening the epoxide ring and forming a crosslinked structure.

Polyurethanes: The amino groups can also react with isocyanate groups, making 2-aziridino-4,6-diamino-1,3,5-triazine a potential curing or chain-extending agent in polyurethane systems.

The table below summarizes the potential crosslinking reactions with various polymers.

Polymer TypeFunctional GroupProposed Crosslinking Reaction with 2-aziridino-4,6-diamino-1,3,5-triazine
Natural Polymers
ChitosanAmino (-NH₂)Nucleophilic attack of the amino group on the aziridine ring, leading to ring-opening and covalent bond formation.
CelluloseHydroxyl (-OH)Ring-opening of the aziridine ring by the hydroxyl group, forming an ether linkage.
ProteinsAmino (-NH₂), Carboxyl (-COOH), Thiol (-SH)Reaction of aziridine with various nucleophilic side chains of amino acids. For instance, 1,3,5-triacryloyl-hexahydro-s-triazine has been shown to effectively crosslink protein subunits. nih.gov
Synthetic Polymers
Poly(acrylic acid)Carboxyl (-COOH)Reaction of the aziridine ring with the carboxylic acid group, resulting in an ester and an amine linkage.
Poly(ethylene glycol)Hydroxyl (-OH)Potential for reaction with the aziridine ring, similar to cellulose. Polyethylene glycol triazine derivatives have been synthesized and used as tanning agents, indicating the compatibility of the triazine core with PEG. nih.gov
Epoxy ResinsEpoxideThe amino groups on the triazine can act as nucleophiles, opening the epoxide ring and initiating crosslinking.

Design of Responsive Hydrogels and Nanocomposites

The ability to form crosslinked networks makes 2-aziridino-4,6-diamino-1,3,5-triazine a valuable component in the design of "smart" materials like responsive hydrogels and advanced nanocomposites.

Responsive Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Responsive or "smart" hydrogels undergo significant changes in their swelling behavior, network structure, and mechanical properties in response to external stimuli such as pH, temperature, or light. The incorporation of the triazine moiety can impart pH-responsiveness due to the basic nature of the nitrogen atoms in the triazine ring and the amino groups. At low pH, these nitrogens can become protonated, leading to electrostatic repulsion between the polymer chains and increased swelling. Conversely, at higher pH, deprotonation would lead to a more compact structure. Triazine-based hydrogelators have been synthesized and shown to form fibrous networks, and their drug delivery capabilities have been explored. nih.govbiorxiv.org For example, hydrogels based on a C3-symmetric triazine triboronic acid have demonstrated stimuli-responsive release of insulin (B600854) and doxorubicin. researchgate.net

Nanocomposites: Polymer nanocomposites are materials where a polymer matrix is reinforced with nanoscale fillers. The use of 2-aziridino-4,6-diamino-1,3,5-triazine can enhance the compatibility and interaction between the polymer matrix and the nanofiller. The triazine derivative can be used to functionalize the surface of nanofillers like silica, carbon nanotubes, or clays. This surface modification can improve the dispersion of the nanofillers within the polymer matrix and create strong interfacial bonding, leading to nanocomposites with superior mechanical and thermal properties. The general preparation of polymer nanocomposites involves various techniques to ensure proper dispersion and interaction of the nanofiller within the polymer matrix. mdpi.commdpi.com

Role as a Monomeric Precursor for the Synthesis of Functional Polymers

The presence of a polymerizable group, or a group that can be modified to be polymerizable, on the 2-aziridino-4,6-diamino-1,3,5-triazine molecule would allow it to act as a monomer for the synthesis of functional polymers. These polymers would have the unique properties of the triazine and aziridine moieties incorporated into their backbone or as pendant groups.

Polymerization of Vinyl-Substituted Diaminotriazines and Analogues

While direct polymerization of a vinyl-substituted 2-aziridino-4,6-diamino-1,3,5-triazine has not been extensively reported, the polymerization of analogous vinyl-substituted diaminotriazines provides a clear precedent. For example, 2,4-diamino-6-vinyl-1,3,5-triazine can be polymerized via free radical polymerization to yield poly(2,4-diamino-6-vinyl-1,3,5-triazine). The resulting polymer possesses pendant diaminotriazine units that can engage in strong hydrogen bonding interactions, leading to materials with high thermal stability and interesting self-assembly properties. The synthesis of new polyimides derived from 2,6-diamino-4-methyl-1,3,5-triazine further demonstrates the versatility of diaminotriazines as monomers. uobaghdad.edu.iq

The polymerization of a hypothetical vinyl-substituted 2-aziridino-4,6-diamino-1,3,5-triazine would result in a polymer with pendant aziridine groups. These reactive groups could then be used for post-polymerization modification or for subsequent crosslinking reactions, allowing for the creation of functional and tunable materials.

Fabrication of Polymeric Nanoparticles via Controlled Polymerization Techniques

Polymeric nanoparticles are sub-micron sized particles that have garnered significant interest for applications in drug delivery, diagnostics, and catalysis. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and ring-opening polymerization (ROP), allow for the precise synthesis of polymers with controlled molecular weight, architecture, and functionality.

By designing a monomer based on 2-aziridino-4,6-diamino-1,3,5-triazine that is compatible with these controlled polymerization methods, it would be possible to fabricate well-defined polymeric nanoparticles. For instance, a triazine-based monomer with an ATRP initiator attached could be used to grow polymer chains from its surface, leading to the formation of star polymers or polymer brushes on a triazine core. Alternatively, self-assembly of amphiphilic block copolymers containing the triazine moiety could lead to the formation of micelles or polymersomes. The aziridine group could provide a reactive handle on the surface of these nanoparticles for the conjugation of targeting ligands, drugs, or imaging agents.

Integration into Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The 1,3,5-triazine (B166579) ring, with its alternating carbon and nitrogen atoms, is an excellent building block for supramolecular chemistry. The nitrogen atoms can act as hydrogen bond acceptors, while the amino groups can act as hydrogen bond donors.

The 2,4-diamino-1,3,5-triazine moiety is known to form robust, self-complementary hydrogen bonding arrays. This has been exploited to create a variety of supramolecular structures, including rosettes, ribbons, and porous networks. rsc.org The introduction of an aziridine group to this scaffold would add another dimension of reactivity and functionality.

The self-assembly of 2-aziridino-4,6-diamino-1,3,5-triazine could lead to the formation of well-ordered nanostructures. For example, in a suitable solvent, the molecules could self-assemble into one-dimensional fibers or two-dimensional sheets driven by hydrogen bonding between the diaminotriazine units. These supramolecular polymers could exhibit interesting properties, such as responsiveness to environmental changes (e.g., solvent polarity or temperature) that could disrupt the delicate balance of non-covalent interactions. Furthermore, the aziridine groups within these assemblies could be used as reactive sites for further chemical transformations, allowing for the covalent capture of the supramolecular structure or for the creation of functional surfaces.

Development of Hydrogen-Bonded Architectures and Networks

The amino groups and nitrogen atoms within the triazine ring of 2,4-diamino-1,3,5-triazine derivatives serve as hydrogen bond donors and acceptors, respectively. This facilitates the formation of predictable and robust self-assembling structures. The intermolecular N-H---N hydrogen bonds are a recurring motif, leading to the creation of diverse supramolecular architectures. chim.it

Research on various 2,4-diamino-6-substituted-1,3,5-triazines has revealed that the nature of the substituent at the 6-position significantly influences the resulting hydrogen-bonded network. researchgate.net For instance, crystal structure analyses have shown that these molecules can form secondary structures such as ribbons, where molecules are connected through double N-H---N hydrogen bonds. These ribbons can further interact to form three-dimensional networks. chim.it The resulting structures can range from pseudo-honeycomb networks to corrugated rosette layers, depending on the specific intermolecular interactions. rsc.org

The self-assembly of these triazine derivatives through multiple hydrogen bonds is a subject of increasing interest. The stability of these interactions has been harnessed to create polymers in the solid state and in aqueous solutions.

Exploration of Liquid Crystalline Properties and Micellar Cubic Phases

Certain derivatives of 1,3,5-triazine have been shown to exhibit liquid crystalline properties, which are of interest for applications in displays and sensors. While specific data on 2-aziridino-4,6-diamino-1,3,5-triazine is unavailable, related compounds have been synthesized and their mesomorphic properties investigated.

For example, star-shaped macromolecules with a central 1,3,5-triazine core bonded to peripheral triazine units have been synthesized. When mixed with certain acids, these compounds can exhibit a Smectic C (SmC) mesophase.

In a different study, 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivatives have been shown to act as liquid crystalline materials, displaying a columnar hexagonal mesophase. These compounds also exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but highly fluorescent in an aggregated state or in the solid state.

The thermal stability of these triazine-based liquid crystals is also a key feature. For instance, the aforementioned 1,3,5-triazine-2,4,6-tricarboxamide was found to be stable up to 200°C.

Development of Functional Coatings and Surface Modification Strategies

Derivatives of 2,4-diamino-1,3,5-triazine are utilized in the formulation of functional coatings and for the modification of surfaces, largely owing to their ability to form cross-linked networks. A prominent example is benzoguanamine (B160333), which is used in the production of melamine-formaldehyde resins. riverlandtrading.comatamanchemicals.com These resins are key components in laminates, coatings, and adhesives. riverlandtrading.com

The incorporation of benzoguanamine into resin formulations enhances several properties of the resulting coatings, including:

Adhesion riverlandtrading.com

Hardness riverlandtrading.com

Gloss

Flexibility

Chemical and weathering resistance

Heat resistance riverlandtrading.com

These modified resins are used in a variety of applications, such as baking enamels, automotive primers, and can coatings. google.comhaz-map.com In the textile industry, benzoguanamine is used as a finishing agent to impart crease resistance to fabrics. riverlandtrading.com Furthermore, these compounds can act as flame retardant additives in plastics and coatings. riverlandtrading.com

The modification of melamine-formaldehyde resins with other compounds, including those from renewable resources, is an active area of research to develop more environmentally friendly and high-performance materials. researchgate.net For instance, modifying melamine-formaldehyde resins with polyvinyl alcohol (PVA) and benzoguanamine has been shown to improve the tensile strength, flame retardancy, and antifouling properties of impregnated paper laminates. rsc.org

Below is an interactive data table summarizing the applications of selected 2,4-diamino-1,3,5-triazine derivatives in coatings and surface modification.

Compound/ResinApplicationEnhanced Properties
Benzoguanamine Additive in paints and coatingsAdhesion, hardness, scratch resistance
Finishing agent for textilesCrease resistance, durability
Flame retardant for plasticsFire resistance
Melamine-Formaldehyde Resins (modified with Benzoguanamine) High-pressure laminatesDurability, surface hardness
Automotive primersGloss, elasticity, alkali resistance
Can coatingsSterilization resistance
Polyvinyl alcohol (PVA) and Benzoguanamine modified Melamine-Formaldehyde Resins Impregnation of cellulose paperTensile strength, flame retardancy, antifouling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-aziridino-4,6-diamino-1,3,5-triazine, and what experimental parameters optimize yield?

  • Answer : The compound can be synthesized via cyclization of intermediates such as aminoguanidine salts. A method involving dehydration and cyclization (e.g., converting intermediates into triazine cores) is described in patents . For aziridine functionalization, aziridine groups (ethyleneimine derivatives) may be introduced via nucleophilic substitution at reactive triazine positions (e.g., chloro or methoxy substituents). Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. For example, anhydrous solvents like THF and controlled pH (~7–8) are critical to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing 2-aziridino-4,6-diamino-1,3,5-triazine?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and aziridine ring integrity. For example, 1^1H NMR peaks at δ 2.5–3.0 ppm indicate aziridine protons .
  • Elemental Analysis : Validates purity (>95% by HPLC, as in related triazine derivatives) .
  • Infrared Spectroscopy (IR) : Identifies NH2_2 stretching (3200–3400 cm1^{-1}) and triazine ring vibrations (1550–1600 cm1^{-1}) .

Q. How does the aziridine group influence the compound’s reactivity in functionalization reactions?

  • Answer : The aziridine moiety introduces strain-driven reactivity, enabling ring-opening reactions with nucleophiles (e.g., thiols or amines). This property is leveraged to create crosslinked polymers or bioconjugates. For example, aziridine-triazine derivatives can act as alkylating agents in peptide coupling, similar to 2-chloro-4,6-dimethoxy-1,3,5-triazine .

Advanced Research Questions

Q. What mechanistic insights exist for the degradation or electron-transfer reactions of aziridine-substituted triazines?

  • Answer : Radiolytic studies on triazine derivatives show that hydrated electrons (e(aq)e^-\text{(aq)}) attack electron-deficient triazine rings, leading to reductive degradation. For 2-aziridino-4,6-diamino-1,3,5-triazine, the aziridine group may stabilize intermediates via resonance, altering degradation pathways compared to methoxy or chloro analogs. Kinetic studies using pulse radiolysis are recommended .

Q. Can computational models predict the biological activity of 2-aziridino-4,6-diamino-1,3,5-triazine derivatives?

  • Answer : Yes. 3D-QSAR models, validated with antileukemic triazine derivatives, correlate substituent electronic properties (e.g., Hammett constants) with activity. For example, electron-withdrawing groups on the triazine core enhance DNA intercalation, while aziridine’s strain energy may improve membrane permeability . Molecular docking studies against target enzymes (e.g., topoisomerases) are advised .

Q. How do structural modifications (e.g., aziridine vs. piperidine substituents) affect antimicrobial efficacy?

  • Answer : Aziridine’s small ring size and reactivity may enhance bactericidal activity against gram-positive pathogens (e.g., Streptococcus mutans) by facilitating covalent binding to cell wall proteins. In contrast, bulkier substituents like piperidine reduce wettability and diffusion efficiency, as seen in triazine-based dental adhesives . Quantitative structure-activity relationship (QSAR) models should incorporate steric parameters (e.g., Taft’s EsE_s) .

Methodological Considerations

Q. What safety protocols are critical when handling aziridine-containing triazines?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to aziridine’s carcinogenicity (Carc. 2 classification) .
  • Storage : Store under inert gas (N2_2 or Ar) at 2–8°C to prevent polymerization .
  • Waste Disposal : Neutralize aziridine residues with 10% acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.